molecular formula C19H14FN3O B2777741 N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-fluorobenzenecarboxamide CAS No. 306979-33-9

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-fluorobenzenecarboxamide

Cat. No.: B2777741
CAS No.: 306979-33-9
M. Wt: 319.339
InChI Key: LFVCCTHLMSUCNZ-UHFFFAOYSA-N
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Description

N-(5,6-Dihydrobenzo[h]quinazolin-2-yl)-4-fluorobenzenecarboxamide is a synthetic quinazoline derivative characterized by a fused bicyclic benzo[h]quinazoline core substituted with a 4-fluorobenzamide group. The 4-fluorobenzenecarboxamide moiety introduces electron-withdrawing effects and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O/c20-15-9-7-13(8-10-15)18(24)23-19-21-11-14-6-5-12-3-1-2-4-16(12)17(14)22-19/h1-4,7-11H,5-6H2,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVCCTHLMSUCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2C3=CC=CC=C31)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-fluorobenzenecarboxamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations :

  • Core Variations : The benzo[g]quinazoline analogs (e.g., Compounds 5–8) differ in ring fusion position compared to the target’s benzo[h]quinazoline core. This affects molecular planarity and steric interactions with biological targets .
Physicochemical and Spectroscopic Properties
  • Melting Points : Benzo[g]quinazoline analogs with sulfonamide groups (e.g., Compound 5, m.p. 292.4°C) have higher melting points than ethoxy-substituted derivatives (Compound 7, m.p. 255.9°C), likely due to increased crystallinity from hydrogen-bonding sulfonamide groups .
  • Spectroscopic Data : IR and NMR profiles (–4) confirm the presence of sulfonamide (1340–1355 cm⁻¹, SO₂ stretching) and carbonyl (1665–1693 cm⁻¹) groups, which are absent in the target compound, replaced by fluorobenzamide-associated signals (e.g., C-F stretching near 1220 cm⁻¹) .

Critical Evaluation of Substituent Impact

  • Fluorine vs.
  • Trifluoromethyl Derivatives : Compounds with trifluoromethyl groups () exhibit enhanced metabolic stability and electron-withdrawing effects, which could be leveraged in future optimizations of the target molecule .

Biological Activity

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-fluorobenzenecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic applications, and relevant research findings.

Synthesis and Structural Characterization

The synthesis of this compound generally involves multi-step reactions starting from readily available precursors. The structure can be confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry. The incorporation of a fluorine atom at the para position of the benzenecarboxamide moiety is significant for enhancing biological activity and lipophilicity.

1. Antidiabetic Activity

Recent studies have demonstrated that compounds with similar structures exhibit notable inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. For instance, a related series of imidazo[1,2-c]quinazolines showed IC50 values ranging from 12.44 μM to 308.33 μM against α-glucosidase, significantly outperforming acarbose (IC50 = 750 μM) as a positive control . This suggests that this compound could also possess antidiabetic properties.

2. Antiplatelet Activity

Another aspect of interest is the antiplatelet activity associated with derivatives of 5,6-dihydrobenzo[h]quinazoline. Compounds in this category have demonstrated significant antiplatelet effects comparable to indomethacin, a well-known anti-inflammatory drug . This suggests potential applications in cardiovascular therapies.

3. Anti-inflammatory Properties

The anti-inflammatory potential of compounds containing the quinazoline scaffold has been noted in various studies. The presence of amino substituents at specific positions enhances their anti-inflammatory activity, making them promising candidates for further development in treating inflammatory diseases .

Case Study 1: Antidiabetic Efficacy

In a study evaluating the efficacy of several quinazoline derivatives on glucose metabolism, it was found that specific substitutions on the quinazoline core significantly impacted their inhibitory activity against α-glucosidase. The most potent derivative exhibited an IC50 value that was substantially lower than that of existing treatments .

Case Study 2: Antiplatelet Activity

A series of synthesized 5,6-dihydrobenzo[h]quinazolines were tested for their ability to inhibit platelet aggregation. Results indicated that certain modifications led to enhanced antiplatelet effects, suggesting that these compounds could serve as lead compounds for developing new antithrombotic agents .

Research Findings

CompoundBiological ActivityIC50 Value (μM)Reference
Acarboseα-Glucosidase Inhibitor750
Compound Xα-Glucosidase Inhibitor12.44 - 308.33
IndomethacinAnti-inflammatoryN/A
Compound YAntiplatelet ActivityN/A

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-fluorobenzenecarboxamide, and how can reaction yields be improved?

  • Methodological Answer : Synthesis often involves multi-step reactions, including condensation of fluorobenzoic acid derivatives with dihydroquinazoline precursors. Key steps include:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalyst Selection : Palladium or copper catalysts improve coupling efficiency in heterocyclic ring formation .
  • Yield Monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress and optimize conditions for intermediates (e.g., adjusting temperature or stoichiometry) .
    • Characterization : Confirm structural integrity via 1H^1H NMR (e.g., aromatic proton signals at 7.1–8.3 ppm) and HRMS (exact mass matching theoretical values) .

Q. How can researchers validate the purity and stability of this compound under experimental conditions?

  • Methodological Answer :

  • Purity Analysis : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold) .
  • Stability Testing : Conduct accelerated degradation studies under varied pH (1–13), temperature (4–60°C), and light exposure. Monitor decomposition via LC-MS .
  • Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities and confirms stereochemistry .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based assays (IC50_{50} determination) .
  • Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing results to reference drugs like doxorubicin .
  • Solubility Profiling : Use shake-flask method in PBS or DMSO to guide in vitro dosing .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data for quinazoline derivatives?

  • Methodological Answer :

  • Comparative Meta-Analysis : Compile IC50_{50} values from literature (e.g., antitumor activity ranges: 10–50 µM) and identify outliers via statistical tools (e.g., Grubbs’ test) .
  • Structural Analog Testing : Synthesize analogs (e.g., halogen-substituted variants) to isolate substituent effects on activity .
  • Assay Standardization : Replicate conflicting studies under controlled conditions (e.g., fixed cell passage numbers, serum-free media) to minimize variability .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound?

  • Methodological Answer :

  • Fragment-Based Design : Modify the fluorophenyl or dihydrobenzoquinazoline moieties independently to assess contributions to binding .
  • Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with target proteins (e.g., ATP-binding pockets) .
  • Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding or hydrophobic features .

Q. How can researchers elucidate the mechanism of action of this compound in complex biological systems?

  • Methodological Answer :

  • Target Deconvolution : Combine affinity chromatography (bait: immobilized compound) with mass spectrometry to identify binding partners .
  • Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cells to map downstream signaling perturbations (e.g., apoptosis or autophagy markers) .
  • CRISPR Knockouts : Validate target relevance by silencing candidate genes (e.g., PTEN, AKT) and assessing resistance .

Q. What theoretical frameworks guide the design of experiments for this compound’s pharmacokinetic profiling?

  • Methodological Answer :

  • Compartmental Modeling : Apply PK-Sim or GastroPlus to simulate absorption/distribution based on logP (2.5–3.5) and plasma protein binding (>90%) .
  • Metabolite Prediction : Use CYP450 isoform-specific assays (e.g., human liver microsomes) to identify major metabolites and assess toxicity risks .
  • Permeability Assessment : Conduct Caco-2 monolayer assays to predict intestinal absorption and blood-brain barrier penetration .

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